4-(3,5-Difluorophenyl)pyrrolidin-2-one

SV2A PET imaging synaptic density quantification neurodegeneration biomarker

Researchers developing SV2A PET tracers face challenges sourcing a validated 4-arylpyrrolidin-2-one scaffold with consistent quality. This compound is the core building block for clinically translational SV2A tracers ([¹⁸F]SDM-8, [¹⁸F]SDM-16). • Sub-nanomolar SV2A binding (Ki = 0.9 nM) & >80% parent fraction at 120 min p.i. • Distinct SAR vs. 3,4,5-trifluorophenyl series; enables imidazolylmethyl N-substitution. • 3-step synthesis from 3,5-difluorobenzaldehyde for cost-effective GMP production. Racemic; chiral resolution provides (R)- and (S)-enantiomers for stereospecific SAR.

Molecular Formula C10H9F2NO
Molecular Weight 197.18 g/mol
Cat. No. B11719023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Difluorophenyl)pyrrolidin-2-one
Molecular FormulaC10H9F2NO
Molecular Weight197.18 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC(=CC(=C2)F)F
InChIInChI=1S/C10H9F2NO/c11-8-1-6(2-9(12)4-8)7-3-10(14)13-5-7/h1-2,4,7H,3,5H2,(H,13,14)
InChIKeyQBLNGTDDICVLKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Difluorophenyl)pyrrolidin-2-one: Core Scaffold for SV2A PET Tracers


4-(3,5-Difluorophenyl)pyrrolidin-2-one (CAS 1604786-89-1, molecular formula C₁₀H₉F₂NO, MW 197.18) is a fluorinated 4-arylpyrrolidin-2-one building block that serves as the indispensable core scaffold for multiple clinically translational synaptic vesicle glycoprotein 2A (SV2A) positron emission tomography (PET) radiotracers, including [¹⁸F]SDM-8 (SynVesT-1) and [¹⁸F]SDM-16 [1]. The 3,5-difluorophenyl substitution pattern at the pyrrolidin-2-one 4-position imparts distinct electronic and steric properties that differentiate this scaffold from the 3,4,5-trifluorophenyl (UCB-J) series and unsubstituted 4-phenylpyrrolidin-2-one analogs [2]. Commercially available at ≥95% purity, this compound is the direct synthetic precursor to N-substituted derivatives that have demonstrated the highest reported SV2A binding affinities (Ki values in the sub-nanomolar to low single-digit nanomolar range) and superior metabolic stability among all published SV2A PET tracers [3].

Core scaffold for SV2A PET tracer synthesis (SDM-8, SDM-16 families)
3,5-difluorophenyl substitution distinct from trifluorophenyl series
Research-grade building block; supports N-alkylation diversification

Why 4-(3,5-Difluorophenyl)pyrrolidin-2-one Is Irreplaceable


The 3,5-difluorophenyl substitution pattern on the pyrrolidin-2-one ring is not an arbitrary fluorination decision—it directly governs the pharmacological and pharmacokinetic profile of downstream SV2A ligands. The 3,5-difluorophenyl scaffold yields N-substituted derivatives with systematically different structure-activity relationships (SAR) compared to the 3,4,5-trifluorophenyl (UCB-J) series: when the same 3-methyl→3-fluoro pyridinyl modification is applied, the 3,5-difluorophenyl series shows a ~4.7-fold affinity reduction (4.9 nM → 23 nM) versus a ~2.2-fold reduction (5.4 nM → 12.0 nM) in the trifluorophenyl series, demonstrating that the two scaffolds are not SAR-interchangeable [1]. Furthermore, the 3,5-difluorophenyl scaffold uniquely enables the imidazolylmethyl N-substitution pattern that yields SDM-16—the only published SV2A PET tracer achieving both sub-nanomolar Ki (0.9 nM) and >80% parent fraction at 120 min post-injection in nonhuman primates [2]. Unsubstituted 4-phenylpyrrolidin-2-one lacks the fluorine-mediated electronic effects necessary for high-affinity SV2A engagement and adequate metabolic stability, while 5-substituted regioisomers place the aryl group in a sterically distinct orientation incompatible with the established SV2A pharmacophore [3].

3,4,5-Trifluorophenyl analogs (UCB-J scaffold)
Scaffold-dependent SAR divergence may shift affinity and metabolic stability; imidazolylmethyl substitution not replicated on trifluorophenyl core.
Unsubstituted 4-phenylpyrrolidin-2-one
Lacks fluorine-mediated electronic effects needed for SV2A target engagement and adequate in vivo stability.
5-substituted regioisomers
Aryl placement at 5-position creates steric clash incompatible with the established SV2A pharmacophore model.

Quantitative Evidence for 4-(3,5-Difluorophenyl)pyrrolidin-2-one


SV2A Binding Affinity Comparison

The N-(2-methylimidazolylmethyl) derivative of this scaffold, SDM-16, exhibits a Ki of 0.9 nM against human SV2A—the highest affinity reported among all published SV2A ligands. This represents a 2.9-fold improvement over [¹¹C]UCB-J (Ki = 2.6 nM, 95% CI [2.2, 3.1]), a 3.4-fold improvement over [¹⁸F]SynVesT-1 (Ki = 3.1 nM, 95% CI [2.6, 3.6]), and a 9.6-fold improvement over [¹⁸F]SynVesT-2 (Ki = 8.6 nM, 95% CI [7.2, 10.2]) [1]. The 3,5-difluorophenyl scaffold is essential for this affinity advantage—the imidazolylmethyl N-substitution motif that yields the sub-nanomolar Ki has not been successfully replicated on the 3,4,5-trifluorophenyl (UCB-J) scaffold [2]. An alternative N-substitution pattern on the same 3,5-difluorophenyl scaffold yields SDM-8 (SynVesT-1), demonstrating Ki = 0.58 nM, confirming the scaffold's capacity to support multiple high-affinity substitution vectors .

SV2A binding affinity
Head-to-head
SDM-16 Ki 0.9 nM vs. UCB-J 2.6 nM (2.9×)
Reported top binding affinity context among published SV2A tracers
Supports high-sensitivity synaptic density measurement
SV2A PET imaging synaptic density quantification neurodegeneration biomarker

In Vivo Metabolic Stability vs. UCB-J

In rhesus monkey plasma, [¹⁸F]SDM-16—the N-(2-methylimidazolylmethyl) derivative of 4-(3,5-difluorophenyl)pyrrolidin-2-one—showed 89 ± 5% intact parent radiotracer at 30 min post-injection (p.i.) and 80 ± 7% at 120 min p.i. This metabolic stability is markedly superior to all comparator SV2A PET tracers evaluated under identical conditions: [¹¹C]UCB-A (70 ± 7%), [¹⁸F]SynVesT-1 (42 ± 13%), [¹¹C]UCB-J (40 ± 6%), and [¹⁸F]UCB-H (30 ± 3%) parent fraction at 30 min p.i. [1]. The slower plasma clearance of [¹⁸F]SDM-16 is reflected in higher metabolite-corrected plasma standardized uptake values (SUV) compared to other SV2A radiotracers, directly attributable to the metabolic stability conferred by the 3,5-difluorophenyl scaffold when paired with the imidazolylmethyl N-substituent [2].

In vivo metabolic stability
Head-to-head
89±5% intact at 30 min vs. 40±6% (UCB-J)
Supports reduced radiometabolite interference context
Rhesus plasma; n=9 for SDM-16
PET tracer pharmacokinetics radiometabolite analysis in vivo stability

Plasma Free Fraction and Brain Bioavailability

The plasma free fraction (fP), which determines the amount of radiotracer available for blood-brain barrier (BBB) crossing, was measured as 69% for [¹⁸F]SDM-16—significantly higher than all comparator SV2A PET tracers: [¹¹C]UCB-J (46%), [¹⁸F]SynVesT-1 (43%), [¹⁸F]SynVesT-2 (41%), and [¹⁸F]UCB-H (43%) [1]. This 1.5-fold higher free fraction, combined with a LogP of 1.65 (optimal for BBB penetration, compared to 2.46 for [¹¹C]UCB-J and 2.32 for [¹⁸F]SynVesT-1), indicates that the 3,5-difluorophenyl scaffold imparts physicochemical properties that favor both reduced non-specific protein binding and efficient CNS entry [2].

Plasma free fraction
Head-to-head
fP 69% vs. 46% (UCB-J); LogP 1.65
Reported higher brain availability context for SV2A PET
Ultrafiltration and shake-flask, rhesus
plasma protein binding free fraction brain penetration

Scaffold-Dependent SAR Divergence

When the 3-methyl group on the pyridinylmethyl N-substituent is replaced with fluorine, the two scaffold series diverge dramatically in their SV2A affinity response. In the 3,5-difluorophenyl series, this modification (SynVesT-1 18, 4.9 nM → 3-fluoropyridinyl analog 12h, 23 nM) produces a ~4.7-fold loss in binding affinity. In the 3,4,5-trifluorophenyl series, the analogous modification (racemic UCB-J, 5.4 nM → racemic UCB-H, 12.0 nM) yields only a ~2.2-fold reduction [1]. This differential sensitivity demonstrates that the 3,5-difluorophenyl scaffold is not merely a 'de-fluorinated' version of the UCB-J scaffold but establishes a distinct electronic environment at the pyrrolidin-2-one 4-position that responds uniquely to modifications at the distal N-substituent. The 3,5-difluorophenyl scaffold also supports potent bioisosteric replacement at the pyridinyl 3-position: ethynyl (12a, 4.8 nM), iodo (12b, 5.1 nM), and bromo (12c, 5.7 nM) substitutions all maintain near-equivalent potency to the lead 3-methyl compound [2].

Scaffold-dependent SAR
Reported
4.7-fold (difluoro) vs. 2.2-fold (trifluoro) affinity loss
Distinct electronic environment; scaffold not SAR-interchangeable
3-methyl→3-fluoro pyridinyl modification
structure-activity relationship scaffold comparison fluorine SAR

Synthetic Accessibility and Scalability

The core scaffold 4-(3,5-difluorophenyl)pyrrolidin-2-one (compound 10) is synthesized in three steps from commercially available 3,5-difluorobenzaldehyde: Wittig reaction with (carbethoxymethylene)triphenylphosphorane, nitro-Michael addition with nitromethane under basic conditions (83% yield for intermediate 9), followed by reduction and cyclization to yield the pyrrolidinone core in 34% yield [1]. This convergent route enables late-stage diversification at the pyrrolidinone nitrogen via N-alkylation with various substituted pyridinylmethyl or imidazolylmethyl electrophiles, generating final compounds in 5–80% yield depending on the electrophile [2]. In contrast, the 3,4,5-trifluorophenyl scaffold requires 3,4,5-trifluorobenzaldehyde as starting material, which carries a different commercial availability and cost profile. The 4-(3,5-difluorophenyl)pyrrolidin-2-one building block is commercially supplied at ≥95% purity (AKSci) or 98% purity (Leyan), with catalog availability in research quantities (mg to g scale) from multiple independent suppliers .

Synthetic accessibility
Method context
3 steps; key intermediate 83% yield; N-alkylation 5–80%
Validated multi-gram route supports building block supply
Published procedure from 3,5-difluorobenzaldehyde
synthetic intermediate building block procurement route scalability

Application Scenarios for 4-(3,5-Difluorophenyl)pyrrolidin-2-one


Next-Generation SV2A PET Radiotracer Development

Research groups developing PET radiotracers for synaptic density quantification should procure this scaffold as the starting point for SAR campaigns targeting SV2A. The 3,5-difluorophenyl core has been validated to yield N-substituted derivatives with the highest reported SV2A binding affinity (SDM-16, Ki = 0.9 nM) and metabolic stability (89% parent at 30 min p.i.) among all published SV2A PET tracers [1]. The scaffold's demonstrated compatibility with both pyridinylmethyl and imidazolylmethyl N-substitution vectors provides two distinct lead series (SDM-8/SynVesT-1 and SDM-16 families) for parallel optimization [2]. Procurement of this specific building block is essential: the 3,4,5-trifluorophenyl analog (UCB-J scaffold) has not been reported to support the imidazolylmethyl substitution that yielded the metabolic stability breakthrough seen with SDM-16.

SAR Exploration of SV2A Pharmacophore

For medicinal chemistry teams conducting systematic SAR studies of the SV2A pharmacophore, this compound serves as the reference 3,5-difluorophenyl scaffold for comparative evaluation against the 3,4,5-trifluorophenyl (UCB-J/UCB-H) and unsubstituted 4-phenyl series. The quantitatively characterized divergence in SAR sensitivity between the 3,5-difluorophenyl and 3,4,5-trifluorophenyl scaffolds—4.7-fold vs. 2.2-fold affinity loss upon 3-methyl→3-fluoro pyridinyl substitution—provides a concrete experimental framework for understanding how fluorine count and positioning modulate pharmacophore electronics [3]. The scaffold also supports bioisosteric exploration at the pyridinyl 3-position (ethynyl, iodo, bromo, ethenyl), with near-equipotent compounds (4.8–6.2 nM) enabling diverse radiolabeling strategies (¹⁸F, ¹¹C, ¹²³I/¹³¹I) from a common synthetic intermediate [4].

Multi-Tracer CNS Imaging for Cross-Study Comparability

Clinical imaging centers and pharmaceutical companies running multi-site Alzheimer's disease or epilepsy trials benefit from procuring this scaffold to access the SDM-16 tracer family, which offers demonstrably lower test-retest variability (7 ± 3% TRV) compared to earlier SV2A tracers [1]. The higher plasma free fraction (fP = 69%) and optimized lipophilicity (LogP = 1.65) of SDM-16-derived tracers reduce inter-subject variability in brain uptake, enabling smaller sample sizes for statistically powered clinical studies [2]. The scaffold's 3-step synthesis from inexpensive 3,5-difluorobenzaldehyde supports cost-effective GMP tracer production for multicenter trials where per-scan radiotracer cost is a significant operational consideration [5].

CNS Drug Discovery Beyond SV2A

Beyond SV2A, the 4-(3,5-difluorophenyl)pyrrolidin-2-one scaffold has been implicated in patent literature as a core structure for inhibitors of methionine aminopeptidase 2 (MetAP2) and dipeptidyl peptidase-4 (DPP-4), as disclosed in WO2018098781A1 [6]. The fluorine-mediated electronic effects of the 3,5-difluorophenyl group—specifically the polarized C–F bonds capable of dipole interactions and potential hydrogen bonding—make this scaffold broadly applicable as a rigid, chiral building block for fragment-based drug discovery and parallel library synthesis targeting diverse enzyme classes. Procurement of the racemic building block enables subsequent chiral resolution to access enantiopure (R)- and (S)-configurations for stereospecific SAR campaigns.

Application
Selection Property
Validation Focus
SV2A PET tracer SAR campaigns
Scaffold with reported high-affinity and metabolic stability profiles
Binding affinity and in vivo stability in model systems
SV2A pharmacophore comparison studies
Quantitatively characterized scaffold-dependent SAR divergence
Affinity shift upon N-substitution modification across scaffold series
Multi-site synaptic density imaging research
Tracer with reported lower test-retest variability and higher free fraction
Inter-subject variability and brain uptake reproducibility
Fragment-based CNS target inhibitor research
3,5-difluorophenyl scaffold with potential for MetAP2/DPP-4 inhibition
Enantiomeric resolution and stereospecific SAR
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